Liquiritin apioside
Overview
Description
Liquiritin apioside is a flavonoid compound that can be isolated from Glycyrrhiza species . It has been shown to inhibit 3t3-l1 preadipocyte differentiation and neuronal death, as well as to suppress chronic cough in an experimental model . It is also one of the main active components in Suan-Zao-Ren decoction as a treatment for insomnia .
Molecular Structure Analysis
The molecular formula of Liquiritin apioside is C26H30O13 . It has a molecular weight of 550.509 Da and a monoisotopic mass of 550.168640 Da .Chemical Reactions Analysis
Liquiritin apioside has been found to have anti-inflammatory properties . It has been shown to inhibit inflammation, oxidative stress, and cellular senescence .Physical And Chemical Properties Analysis
The density of Liquiritin apioside is 1.6±0.1 g/cm3. It has a boiling point of 904.5±65.0 °C at 760 mmHg and a vapour pressure of 0.0±0.3 mmHg at 25°C .Scientific Research Applications
Neuroprotective Functions
Liquiritin apioside has been found to have significant neuroprotective functions . It has been reported to reduce dopaminergic neurodegeneration and psychostimulant-induced toxicity, which are related to dopamine and vasopressin receptors . This suggests the potential role of Liquiritin apioside in ameliorating dopaminergic deficits, depression, anxiety, and associated symptoms in Parkinson’s disease and other neuronal disorders .
Inhibitor of Human Monoamine Oxidase
Liquiritin apioside has been explored as a potent human monoamine oxidase inhibitor . It shows competitive inhibition of hMAO-A and mixed inhibition of hMAO-B . This activity suggests its potential role in the treatment of disorders related to monoamine oxidase.
Modulator of Dopamine and Vasopressin Receptors
Liquiritin apioside has been found to modulate dopamine D1, D3, and vasopressin V1A receptors . It acts as an antagonist of the D1 receptor and an agonist of the D3 and V1A receptors . This activity suggests its potential role in the treatment of disorders related to these receptors.
Synthesis of Gold Nanoparticles
Liquiritin apioside has been used in the green synthesis of gold nanoparticles . It has the ability to reduce metal salts and stabilize them through physical interaction/conjugation to the metal surface . This suggests its potential application in nanotechnology.
Anti-Inflammatory Activity
Liquiritin apioside has been found to have anti-inflammatory activity . It has been shown to inhibit the inflammatory activity of RAW cells in vitro . This suggests its potential role in the treatment of inflammatory disorders.
Alleviating Colonic Inflammation
Liquiritin apioside has been found to alleviate colonic inflammation . It does this by regulating gut metabiota-derived metabolites and promoting a balance of Th17/Treg cells in colitis mice . This suggests its potential role in the treatment of colonic inflammation.
Relieving Cough and Preventing Asthma
Liquiritin apioside has been found to have stronger medical effects for relieving cough, preventing asthma, and eliminating phlegm . It can improve the symptoms of acute cough, chronic cough, profuse sputum, and hyperpnea . This suggests its potential role in the treatment of respiratory disorders.
Regulating Gut Metabiota-Derived Metabolites
Liquiritin apioside has been found to regulate gut metabiota-derived metabolites . This suggests its potential role in maintaining gut health and treating disorders related to gut metabiota.
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-[4-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-hydroxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O13/c27-9-19-20(31)21(32)22(39-25-23(33)26(34,10-28)11-35-25)24(38-19)36-14-4-1-12(2-5-14)17-8-16(30)15-6-3-13(29)7-18(15)37-17/h1-7,17,19-25,27-29,31-34H,8-11H2/t17-,19+,20+,21-,22+,23-,24+,25-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVKHUHJWDMWIR-DWMQJYMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20904894 | |
Record name | Liquiritin apioside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20904894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Liquiritin apioside | |
CAS RN |
74639-14-8 | |
Record name | Liquiritin apioside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74639-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Liquiritin apioside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074639148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Liquiritin apioside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20904894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LIQUIRITIN APIOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T57TH2CCD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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